molecular formula C9H11NO3 B1322042 (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 686758-01-0

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No. B1322042
M. Wt: 181.19 g/mol
InChI Key: YRUJRJMYUXXUSF-UHFFFAOYSA-N
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Description

“(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol” is a chemical compound with the molecular formula C8H9NO3 . It is related to other compounds such as 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine and 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a palladium-catalyzed highly enantioselective intramolecular O-arylation has been used for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols .

Scientific Research Applications

Synthesis of Novel Compounds

  • Researchers have synthesized a variety of novel compounds using structures related to (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been utilized in the creation of bioactive molecules, showcasing the diverse potential of these compounds in medicinal chemistry and material science (Gabriele et al., 2006).

Inhibitory Activities

  • Some derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have exhibited significant inhibitory activities against specific enzymes. For example, certain compounds have demonstrated notable α-glucosidase and acetylcholinesterase inhibitory activities, highlighting their potential therapeutic applications (Abbasi et al., 2019).

Antimicrobial and Antioxidant Properties

  • Research has also uncovered the antimicrobial and antioxidant properties of compounds related to (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol. These findings open up possibilities for these compounds in the treatment and prevention of infectious diseases and oxidative stress-related conditions (Bassyouni et al., 2012).

Molecular Design for Organic Light-Emitting Devices

  • The molecular design of dihydrobenzodioxin derivatives has been tailored for use in non-doped blue organic light-emitting devices, indicating their utility in the field of electronics and display technologies (Jayabharathi et al., 2018).

Future Directions

The future directions for research on “(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in related compounds for applications such as organic light-emitting devices , this compound may also have potential in similar areas.

properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUJRJMYUXXUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Synthesis routes and methods

Procedure details

(6-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol (1.0 g, 4.7 mmol) was dissolved in methanol (30 mL) and palladium on activated carbon was added (0.10 g, 5% wt). The mixture was shaken on a Parr Shaker under H2(g) atmosphere (60 PSI) for 24 hours. The mixture was filtered through Celite® and evaporated to give 646 mg of material as a white solid (77%), which was used as such for the next step. m/z=182 (M+1). LC: 0.82 minutes.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
77%

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